REACTION_CXSMILES
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[C:1]([O:5][C:6](=[O:18])[CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10](I)=[N:9]1)([CH3:4])([CH3:3])[CH3:2].[CH3:19][N:20](C=O)C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[C-]#N.[C-]#N.[Zn+2].O>[C:1]([O:5][C:6](=[O:18])[CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:19]#[N:20])=[N:9]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5,6.7.8|
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Name
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(3-iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester
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Quantity
|
15 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(CN1N=C(C=2C1=NC=CC2)I)=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
Zn(CN)2
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Quantity
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4.96 g
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Type
|
catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
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14 mL
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Type
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solvent
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Smiles
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O
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Name
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resultant suspension
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed
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Type
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ADDITION
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Details
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followed by addition of Pd2(dba)3 (3.85 g) to the reaction mixture
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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ADDITION
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Details
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diluted with H2O (800 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The collected solid was washed with toluene (10 mL)
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Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1N=C(C=2C1=NC=CC2)C#N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |